molecular formula C9H17NO2 B2355177 (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine CAS No. 2209079-60-5

(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine

Cat. No.: B2355177
CAS No.: 2209079-60-5
M. Wt: 171.24
InChI Key: OFCBQVNBBVUIDC-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine is a chiral compound that belongs to the class of piperidines. Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the 1,3-dioxolane ring and the methyl group at specific positions in the piperidine ring gives this compound unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine typically involves the following steps:

    Formation of the Piperidine Ring: This can be achieved through various methods, such as the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the 1,3-Dioxolane Ring: This step involves the reaction of the piperidine derivative with a suitable diol and an acid catalyst to form the 1,3-dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, yield, and purity. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the nitrogen atom.

    Reduction: Reduction reactions can target the dioxolane ring or the piperidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrogen atom or the methyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an amine oxide, while reduction may produce a deoxygenated or demethylated derivative.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a probe in biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes.

Industry

In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2-(1,3-Dioxolan-2-yl)piperidine: Lacks the methyl group at the 6-position.

    (2R,6R)-6-Methylpiperidine: Lacks the 1,3-dioxolane ring.

    (2S,6S)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine: The enantiomer of the compound .

Uniqueness

(2R,6R)-2-(1,3-Dioxolan-2-yl)-6-methylpiperidine is unique due to the specific arrangement of its functional groups and its chiral nature

Properties

IUPAC Name

(2R,6R)-2-(1,3-dioxolan-2-yl)-6-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-2-4-8(10-7)9-11-5-6-12-9/h7-10H,2-6H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCBQVNBBVUIDC-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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